13,14-dihydroxyretinol 13,14-dihydroxyretinol
Brand Name: Vulcanchem
CAS No.: 157153-38-3
VCID: VC0135751
InChI: InChI=1S/C20H32O3/c1-15(8-6-13-20(5,23)18(22)14-21)10-11-17-16(2)9-7-12-19(17,3)4/h6,8,10-11,13,18,21-23H,7,9,12,14H2,1-5H3/b11-10+,13-6+,15-8+/t18-,20-/m1/s1
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

13,14-dihydroxyretinol

CAS No.: 157153-38-3

Main Products

VCID: VC0135751

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

13,14-dihydroxyretinol - 157153-38-3

CAS No. 157153-38-3
Product Name 13,14-dihydroxyretinol
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (2R,3R,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-triene-1,2,3-triol
Standard InChI InChI=1S/C20H32O3/c1-15(8-6-13-20(5,23)18(22)14-21)10-11-17-16(2)9-7-12-19(17,3)4/h6,8,10-11,13,18,21-23H,7,9,12,14H2,1-5H3/b11-10+,13-6+,15-8+/t18-,20-/m1/s1
Standard InChIKey IPJVXOBBCWHWMP-PMNJYZISSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@](C)([C@@H](CO)O)O)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)(C(CO)O)O)C
Synonyms 13,14-DHR
13,14-dihydroxyretinol
13,14-dihydroxyretinol, 13S,14R
13,14-dihydroxyretinol, 9-cis,13R,14R
13,14-dihydroxyretinol, 9-cis,13S,14R
PubChem Compound 6440724
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator